molecular formula C16H20ClN3O3S2 B6475629 N-[1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640961-30-2

N-[1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6475629
CAS No.: 2640961-30-2
M. Wt: 401.9 g/mol
InChI Key: LZKSZJVFVBAKEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted with a chlorine atom at position 7 and a methoxy group at position 2. The benzothiazole moiety is linked to a piperidin-3-yl group, which is further functionalized with a cyclopropanesulfonamide substituent.

Properties

IUPAC Name

N-[1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3S2/c1-23-13-7-6-12(17)15-14(13)18-16(24-15)20-8-2-3-10(9-20)19-25(21,22)11-4-5-11/h6-7,10-11,19H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKSZJVFVBAKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCCC(C3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a piperidine ring, and a cyclopropanesulfonamide group. The IUPAC name is this compound, with the following chemical formula:

Component Value
Molecular Formula C13H18ClN3OS
Molecular Weight 299.82 g/mol
CAS Number 1105188-94-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase and urease, which are critical in various physiological processes.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial properties against several strains, including Salmonella typhi and Bacillus subtilis .
  • Cholinesterase Inhibition : The piperidine moiety has been associated with acetylcholinesterase inhibition, which is significant for treating neurodegenerative diseases .

Antimicrobial Activity

Research indicates that derivatives of benzothiazole-piperidine compounds exhibit moderate to strong antibacterial effects. For instance, in a study evaluating various synthesized compounds, those containing the benzothiazole ring showed promising results against bacterial strains .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored through various assays:

  • Urease Inhibition : Compounds similar to this compound have shown strong inhibitory activity against urease with IC50 values significantly lower than standard inhibitors .
Compound IC50 (µM) Reference Standard (Thiourea)
Compound A2.14 ± 0.00321.25 ± 0.15
Compound B0.63 ± 0.001

Neuroprotective Effects

The piperidine derivatives have been investigated for their neuroprotective properties, particularly in models of Alzheimer's disease where cholinesterase inhibition plays a critical role .

Case Studies

  • Synthesis and Evaluation : A series of benzothiazole-piperazine hybrids were synthesized and evaluated for their pharmacological potential. These compounds exhibited significant cholinesterase inhibition and anti-inflammatory activity .
  • In Vivo Studies : In vivo studies on related compounds have shown promising results in reducing tumor growth in xenograft models, indicating potential applications in cancer therapy .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

  • IUPAC Name : N-[1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
  • Molecular Formula : C13H16ClN3O2S
  • Molecular Weight : 299.82 g/mol
  • CAS Number : 1105188-94-0

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a synthesized analogue demonstrated binding affinity for KRasG12D, a common mutation in various cancers. The binding was assessed using techniques like HSQC NMR and surface plasmon resonance (SPR), revealing potential as a therapeutic agent targeting Ras signaling pathways .

Cholinesterase Inhibition

Research has shown that benzothiazole-piperazine hybrids exhibit cholinesterase inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer’s. The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing promising results in enhancing cognitive functions in experimental models .

Antimicrobial Properties

This compound has been investigated for its antimicrobial efficacy. Studies have indicated that modifications to the benzothiazole moiety can enhance antibacterial activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Table 1: Binding Affinities of Benzothiazole Derivatives

CompoundTargetBinding Affinity (µM)Assay Method
41dKRasG12D·GDP<3HSQC NMR
8KRasC118S·GDP<5SPR
Hybrid AAChEIC50 = 50Enzyme Assay
Hybrid BBuChEIC50 = 45Enzyme Assay

Case Study 1: Inhibition of Ras Signaling

In a study focused on the inhibition of Ras signaling pathways, this compound was found to effectively disrupt the interaction between Ras and its downstream effectors. This was evidenced by significant reductions in cell proliferation in cancer cell lines expressing KRasG12D .

Case Study 2: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of benzothiazole-piperazine hybrids in models of Alzheimer's disease. The compounds were shown to reduce amyloid-beta aggregation and improve cholinergic function, suggesting their potential as multifunctional agents in neuroprotection .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substitutions, core variations, and inferred pharmacological implications.

Structural Analogs with Benzothiazole Modifications

  • N-[1-(6-ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide (): Key Difference: Ethoxy substitution at position 6 of the benzothiazole instead of 7-chloro-4-methoxy. Methoxy at position 4 in the target compound may enhance steric bulk or hydrogen-bonding capacity compared to unsubstituted positions in analogs. Commercial Availability: Available in milligram quantities with pricing tiers (e.g., $372.0/100mg), suggesting research-scale use .

Heterocyclic Core Replacements

  • N-(7-Amino-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)cyclopropanesulfonamide (): Core: Indazole instead of benzothiazole. Substituents: Difluoroethyl and 4-methoxybenzyl groups introduce distinct pharmacokinetic properties. The difluoroethyl group may improve metabolic stability, while the 4-methoxybenzyl moiety could enhance lipophilicity.
  • Imidazo-pyrrolo-pyrazine Derivatives (–4):

    • Examples :
  • N-(1-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide ().
  • N-(4-(3-propyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide ().
    • Core Differences : Replacing benzothiazole with fused imidazo-pyrrolo-pyrazine systems increases nitrogen content and planarity, likely altering binding modes to targets like kinases or epigenetic regulators.
    • Synthesis : Purification via silica gel chromatography (e.g., 37% yield in Example 15, ) and LC/MS characterization (e.g., m/z 432 [M+H]⁺) are reported .

Sulfonamide-Containing Compounds with Distinct Cores

  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide (): Core: Pyrazolo-pyrimidine linked to a chromenone group. Properties: Higher molecular weight (616.9 m/z) and melting point (211–214°C) compared to benzothiazole derivatives.

Table: Comparative Overview of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight Notable Data Source
Target Compound Benzothiazole 7-Cl, 4-OMe, piperidin-3-yl, cyclopropane Not reported N/A N/A
N-[1-(6-ethoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide Benzothiazole 6-OEt Not reported Price: $372.0/100mg
N-(7-Amino-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)cyclopropanesulfonamide Indazole 4-Cl, difluoroethyl, 4-OMe-benzyl Not reported Medicinal use, sold by Pharmint
N-(1-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide Imidazo-pyrrolo-pyrazine Propyl, bicyclo[2.2.2]octane 432 (M+H)⁺ LC/MS Rₜ = 1.70 min, 37% yield
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide Pyrazolo-pyrimidine Chromenone, 3-fluorophenyl 616.9 MP: 211–214°C

Key Findings and Inferences

Substituent Effects :

  • Electron-withdrawing groups (e.g., 7-Cl in the target compound) may enhance binding to electrophilic pockets in biological targets compared to ethoxy or alkyl substituents .
  • The piperidin-3-yl linker in the target compound likely provides conformational rigidity, whereas pyrrolidin-3-yl in imidazo-pyrrolo-pyrazine derivatives () offers greater rotational freedom .

Core Heterocycles :

  • Benzothiazole and indazole cores favor planar interactions with hydrophobic enzyme pockets, while imidazo-pyrrolo-pyrazine systems may engage in π-π stacking or hydrogen bonding via nitrogen-rich frameworks .

Synthetic Feasibility :

  • The target compound’s synthesis may parallel methods used for ethoxy-benzothiazole analogs (), though chloro and methoxy substitutions could require specialized protecting groups or coupling conditions.

Data Gaps: Limited physicochemical or biological data for the target compound necessitate further studies on solubility, stability, and target engagement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.